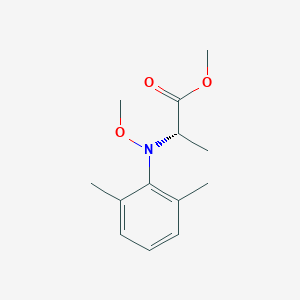
Agromet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is also referred to as Metalaxyl, a well-known fungicide used to control diseases caused by oomycetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester involves the reaction of 2,6-dimethylaniline with methyl chloroformate to form the intermediate, which is then reacted with alanine to produce the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Mefenoxam: A similar compound with a slightly different chemical structure but similar fungicidal properties.
Cymoxanil: Another fungicide with a different mode of action but used for similar agricultural applications.
Uniqueness
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester is unique due to its specific mode of action and high efficacy against a broad spectrum of fungal pathogens . Its ability to be used in various formulations and its stability under different environmental conditions make it a preferred choice in agriculture .
Properties
CAS No. |
123298-28-2 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
methyl (2S)-2-(N-methoxy-2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C13H19NO3/c1-9-7-6-8-10(2)12(9)14(17-5)11(3)13(15)16-4/h6-8,11H,1-5H3/t11-/m0/s1 |
InChI Key |
OABBFKUSJCCJFO-NSHDSACASA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)OC |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)OC |
Key on ui other cas no. |
123298-28-2 |
Synonyms |
N-(2,6-Dimethylphenyl)-N-methoxyalanine methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















